(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid
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Overview
Description
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine carboxylic acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds. The compound’s structure includes a four-membered azetidine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid typically involves the following steps:
Fmoc Protection: The starting material, 2-methyl-azetidine-2-carboxylic acid, is reacted with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the Fmoc-protected azetidine carboxylic acid.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.
Optimization: Reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reaction time.
Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Deprotected Azetidine: Removal of the Fmoc group yields the free azetidine carboxylic acid.
Substituted Azetidines: Nucleophilic substitution reactions produce various substituted azetidine derivatives.
Oxidized and Reduced Products: Oxidation and reduction reactions yield corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid has several scientific research applications:
Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis as a protected amino acid derivative.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive peptides and peptidomimetics.
Biological Studies: Researchers use the compound to study the structure-activity relationships of peptides and proteins.
Industrial Applications: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds, facilitating the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-ylmethoxycarbonyl)-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
(9H-Fluoren-9-ylmethoxycarbonyl)-L-lysine: A similar compound with an Fmoc group protecting the amino group of lysine.
(9H-Fluoren-9-ylmethoxycarbonyl)-L-alanine: An Fmoc-protected alanine derivative used in peptide synthesis.
Uniqueness
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid is unique due to its azetidine ring structure, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in the synthesis of peptides with specific structural and functional characteristics.
Properties
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylazetidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-20(18(22)23)10-11-21(20)19(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23)/t20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAGJSFUJKYPBG-HXUWFJFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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